1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)-
Description
The compound 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)- is a structurally complex derivative of the 1,2,4-triazinone scaffold. Its core structure features a triazinone ring substituted at positions 5 and 6 with 4-methoxyphenyl groups and at position 2 with a 3-chloropropyl chain.
For example, triazinones are often synthesized via cycloaddition or multi-step condensation reactions . The regioselective acylation observed in similar compounds (e.g., at position 2 due to intramolecular hydrogen bonding) suggests that steric and electronic effects from substituents like the 3-chloropropyl group may govern reactivity .
Properties
CAS No. |
84424-00-0 |
|---|---|
Molecular Formula |
C20H20ClN3O3 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C20H20ClN3O3/c1-26-16-8-4-14(5-9-16)18-19(15-6-10-17(27-2)11-7-15)23-24(13-3-12-21)20(25)22-18/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
XVGWBUOHKXCVTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ST 938 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Industrial production methods for ST 938 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Chemical Reactions Analysis
ST 938 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 938 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
ST 938 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CTPS1 in nucleotide synthesis and cell proliferation.
Biology: It helps in understanding the metabolic pathways involved in cancer cell growth and survival.
Medicine: ST 938 is being investigated as a potential therapeutic agent for the treatment of lymphomas and leukemias. .
Industry: The compound’s unique properties make it a valuable candidate for the development of new cancer therapies and diagnostic tools
Mechanism of Action
ST 938 exerts its effects by selectively inhibiting CTP synthase 1 (CTPS1), an enzyme that catalyzes the conversion of UTP to CTP, a crucial step in the de novo nucleotide synthesis pathway. This inhibition leads to a depletion of CTP levels, which in turn disrupts DNA and RNA synthesis, ultimately resulting in the death of cancer cells .
The molecular targets of ST 938 include CTPS1, and its inhibition affects several cellular pathways involved in cell proliferation and survival. The compound has shown a high degree of selectivity for CTPS1 over CTPS2, which minimizes off-target effects and reduces toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Notes:
- Solubility: The target compound’s 4-methoxyphenyl groups likely improve solubility in polar solvents (e.g., ethanol, methanol), as seen in related triazinones . However, the bulky 3-chloropropyl chain may reduce solubility in nonpolar solvents like ether.
- Biological Activity : Sulfur-containing triazines (e.g., from ) show enhanced bioactivity compared to oxygenated analogues, suggesting that the chlorine atom in the target compound’s 3-chloropropyl chain could confer pesticidal or antimicrobial properties akin to halogenated pesticides like anilazine .
- Synthetic Challenges : The regioselective functionalization observed in implies that the 3-chloropropyl group in the target compound might sterically hinder reactions at position 2, necessitating optimized synthetic protocols.
Contradictions and Limitations
- While pesticidal triazines (–6) often feature heterocyclic or halogenated groups, the target compound’s 4-methoxyphenyl substituents deviate from typical pesticidal motifs, suggesting alternative applications (e.g., pharmaceuticals).
Research Findings and Data Tables
Table 1: Solubility Trends in Triazinone Derivatives
Biological Activity
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C22H23ClN3O3
- Molecular Weight : 422.89 g/mol
- IUPAC Name : 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)-1,2,4-triazin-3-one
Biological Activity Overview
The biological activity of 1,2,4-Triazin-3(2H)-one derivatives has been extensively studied. The triazine core is known for a variety of biological activities including antifungal, antibacterial, and anticancer properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, compounds with similar structures demonstrated significant activity against various fungal strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0156 to 2.0 µg/mL .
Antibacterial Activity
Triazine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that certain modifications to the triazine structure could enhance antibacterial efficacy .
Anticancer Properties
The compound's anticancer potential is attributed to its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that triazine derivatives can induce apoptosis in cancer cells through multiple mechanisms including oxidative stress and disruption of cellular signaling pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups on the triazine ring significantly influence biological activity. For example:
- Methoxy groups at the para position on phenyl rings enhance lipophilicity and biological activity.
- Chloropropyl substitution has been associated with improved interaction with biological targets.
Case Studies
- Antifungal Efficacy : A study evaluated a series of triazole derivatives against Candida albicans, demonstrating that compounds with halogen substitutions exhibited enhanced antifungal activity compared to their non-substituted counterparts .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of modified triazine compounds on breast cancer cell lines. Results showed a dose-dependent response with IC50 values indicating significant cytotoxicity at low concentrations .
Data Tables
The following tables summarize key findings related to the biological activities of 1,2,4-Triazin-3(2H)-one derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
